

An In-depth Technical Guide to 3-Fluorobenzoylacetonitrile: Chemical Properties and Structure

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Compound of Interest

Compound Name: 3-Fluorobenzoylacetonitrile

Cat. No.: B1302146

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoylacetonitrile, systematically known as 3-oxo-3-(3-fluorophenyl)propanenitrile, is a fluorinated aromatic β -ketonitrile. This class of compounds serves as a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a potential intermediate in the development of novel therapeutic agents. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's chemical reactivity, physicochemical properties, and biological activity, making it a subject of interest for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3-Fluorobenzoylacetonitrile**.

Chemical Properties and Structure

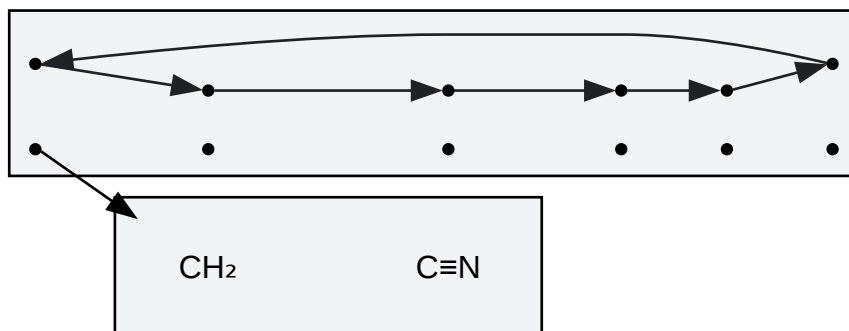
The fundamental chemical and physical properties of **3-Fluorobenzoylacetonitrile** are summarized in the table below, providing a quick reference for researchers.

Property	Value
Chemical Name	3-Oxo-3-(3-fluorophenyl)propanenitrile
Synonyms	3-Fluorobenzoylacetonitrile, 3-(3'-Fluorophenyl)-3-oxopropanenitrile
CAS Number	21667-61-8
Molecular Formula	C ₉ H ₆ FNO
Molecular Weight	163.15 g/mol
Melting Point	69-71 °C
Boiling Point	Not reported
Density	Not reported
Solubility	Not reported
Appearance	White solid

Structural Elucidation

The chemical structure of **3-Fluorobenzoylacetonitrile** features a benzoyl group substituted with a fluorine atom at the meta position, attached to an acetonitrile moiety. This structure gives rise to characteristic spectroscopic signatures.

Chemical Structure of 3-Fluorobenzoylacetonitrile



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Caption: Chemical structure of **3-Fluorobenzoylacetonitrile**.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides insight into the hydrogen environments within the molecule. For 3-Oxo-3-(3-fluorophenyl)propanenitrile, the expected signals would include:

- A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl and cyano groups.
- A series of multiplets in the aromatic region corresponding to the protons on the 3-fluorophenyl ring. The fluorine atom will cause splitting of the adjacent proton signals.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key expected signals include:

- A signal for the carbonyl carbon (C=O).
- A signal for the nitrile carbon (C≡N).
- A signal for the methylene carbon (-CH₂-).
- Several signals in the aromatic region, with their chemical shifts influenced by the fluorine substituent.

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the functional groups present. Characteristic absorption bands for **3-Fluorobenzoylacetonitrile** would include:

- A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.
- A sharp, medium intensity band for the nitrile (C≡N) stretching vibration, around 2250 cm⁻¹.
- Bands corresponding to C-H stretching of the aromatic ring and the methylene group.
- A band for the C-F stretching vibration.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak $[M]^+$ would be expected at m/z 163. Fragmentation would likely involve cleavage adjacent to the carbonyl group and loss of small neutral molecules.

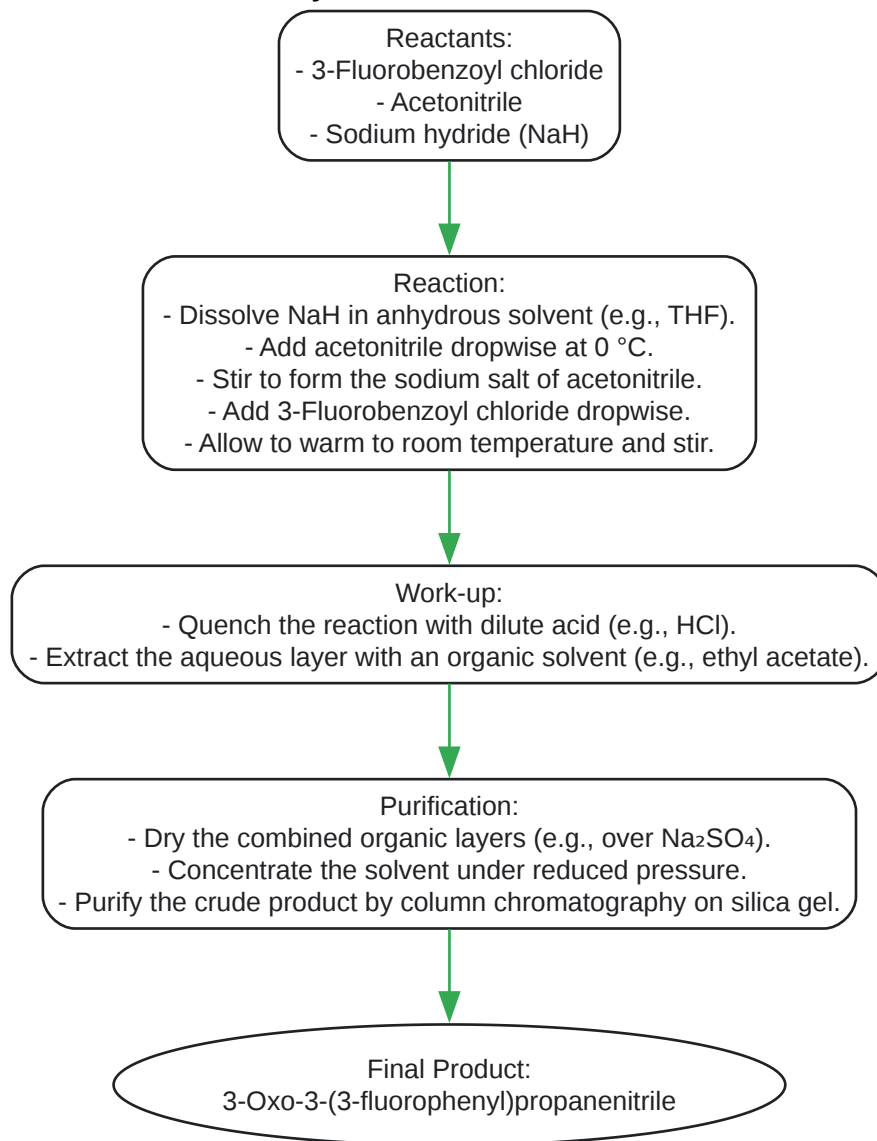
Experimental Protocols

Synthesis of 3-Oxo-3-(3-fluorophenyl)propanenitrile

A common method for the synthesis of β -ketonitriles like **3-Fluorobenzoylacetonitrile** is the Claisen condensation of an appropriate ester with acetonitrile. A specific protocol is outlined below.

Reaction: 3-Fluorobenzoyl chloride is reacted with the sodium salt of acetonitrile (generated in situ) to yield 3-Oxo-3-(3-fluorophenyl)propanenitrile.

Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **3-Fluorobenzoylacetonitrile**.

Detailed Methodology:

- Preparation of Acetonitrile Anion: To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, acetonitrile (1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for 30 minutes.

- **Condensation Reaction:** A solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
- **Work-up:** The reaction is carefully quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 3-Oxo-3-(3-fluorophenyl)propanenitrile as a white solid.

Biological Activity and Potential Applications

While specific biological activities for 3-Oxo-3-(3-fluorophenyl)propanenitrile are not extensively reported in the public domain, related β -ketonitrile and fluorinated aromatic compounds have shown a range of pharmacological properties. These include potential applications as intermediates in the synthesis of compounds with antimicrobial, anti-inflammatory, and other therapeutic activities. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to other functional groups, and the fluorinated phenyl ring can enhance metabolic stability and binding affinity to biological targets. Further research is warranted to explore the biological profile of this particular molecule.

As no specific signaling pathways involving 3-Oxo-3-(3-fluorophenyl)propanenitrile have been described, a signaling pathway diagram is not applicable at this time.

Conclusion

3-Fluorobenzoylacetone nitrile is a valuable synthetic intermediate with potential for use in the development of new chemical entities. This guide has provided a summary of its known chemical properties, structural features, and a general protocol for its synthesis. The lack of extensive data on its physical properties and biological activity highlights areas for future investigation, which could uncover novel applications for this compound in medicinal chemistry and materials science. Researchers are encouraged to use the information provided as a foundation for their own studies into this and related molecules.

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